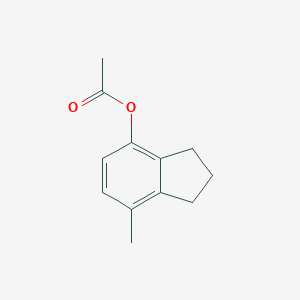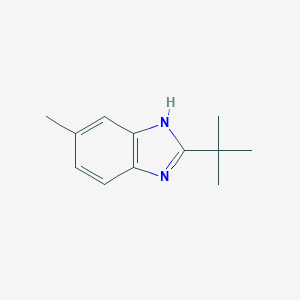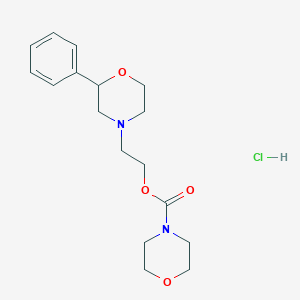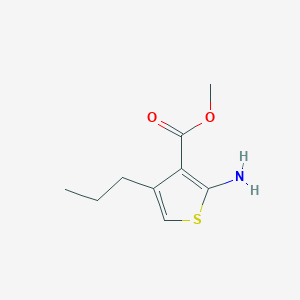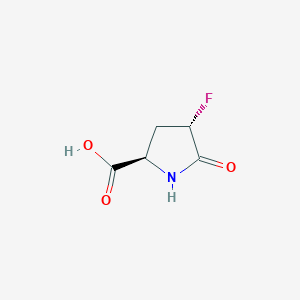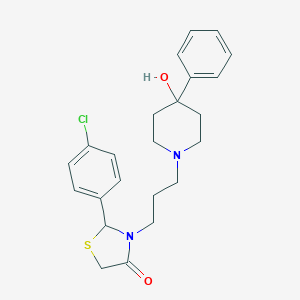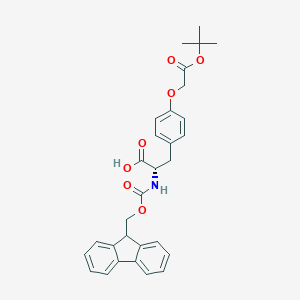
2-Butyl-1-ethynylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-ethynylpyrrole (BEP) is a chemical compound that is widely used in the field of scientific research. It is a pyrrole derivative that has been studied for its biochemical and physiological effects. BEP has been found to have a wide range of applications in the field of neuroscience, particularly in the study of the central nervous system.
Mécanisme D'action
The mechanism of action of 2-Butyl-1-ethynylpyrrole is complex and not fully understood. It is known to interact with the GABA transporter, but the exact nature of this interaction is not clear. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the activity of voltage-gated ion channels, which are responsible for the propagation of action potentials in neurons.
Effets Biochimiques Et Physiologiques
2-Butyl-1-ethynylpyrrole has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key region of the brain involved in reward processing. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the release of other neurotransmitters, including serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Butyl-1-ethynylpyrrole in lab experiments is its potency. It has been found to be a highly effective inhibitor of the GABA transporter, making it a valuable tool in the study of GABAergic neurotransmission. However, one of the limitations of using 2-Butyl-1-ethynylpyrrole is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 2-Butyl-1-ethynylpyrrole. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders. It has been found to have an effect on the release of neurotransmitters, which could make it a valuable tool in the treatment of conditions such as depression and anxiety. Another area of interest is the development of new synthesis methods for 2-Butyl-1-ethynylpyrrole, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 2-Butyl-1-ethynylpyrrole is a valuable tool in the field of scientific research. It has a wide range of applications in the study of the central nervous system and has been found to have a number of biochemical and physiological effects. While there are limitations to its use, the potential applications of 2-Butyl-1-ethynylpyrrole make it an important area of study for future research.
Méthodes De Synthèse
2-Butyl-1-ethynylpyrrole can be synthesized using a variety of methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. This method has been found to be effective in producing high yields of 2-Butyl-1-ethynylpyrrole.
Applications De Recherche Scientifique
2-Butyl-1-ethynylpyrrole has been extensively studied for its scientific research applications. One of the most important applications of 2-Butyl-1-ethynylpyrrole is in the study of the central nervous system. It has been found to be a potent inhibitor of the GABA transporter, which is responsible for the reuptake of the neurotransmitter GABA. This makes 2-Butyl-1-ethynylpyrrole an important tool in the study of GABAergic neurotransmission.
Propriétés
Numéro CAS |
166543-87-9 |
|---|---|
Nom du produit |
2-Butyl-1-ethynylpyrrole |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-butyl-1-ethynylpyrrole |
InChI |
InChI=1S/C10H13N/c1-3-5-7-10-8-6-9-11(10)4-2/h2,6,8-9H,3,5,7H2,1H3 |
Clé InChI |
HQMJXXFWRDBODR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C#C |
SMILES canonique |
CCCCC1=CC=CN1C#C |
Synonymes |
1H-Pyrrole, 2-butyl-1-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



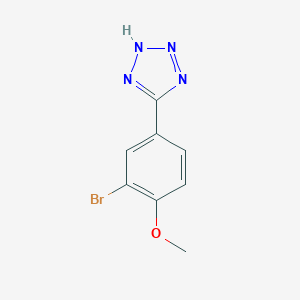
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
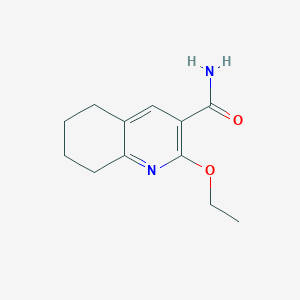
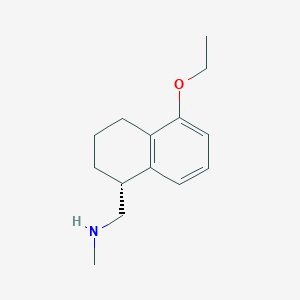
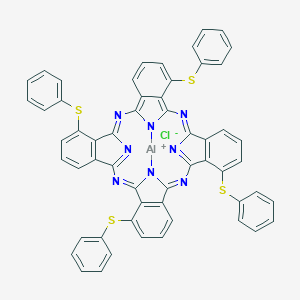
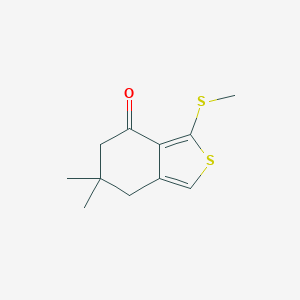
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
